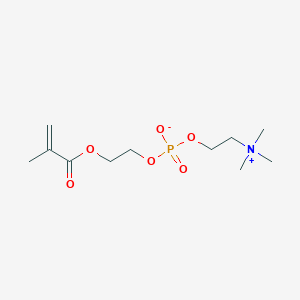

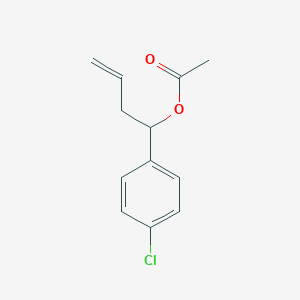

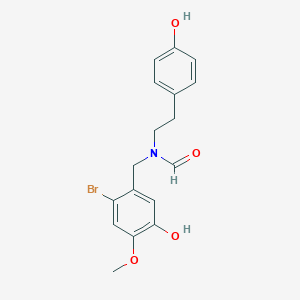

![molecular formula C9H6F2N2O5 B021096 N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide CAS No. 1736-66-9](/img/structure/B21096.png)

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

Übersicht

Beschreibung

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide is a compound of interest due to its unique structural features, which suggest potential utility in various fields of chemistry and material science. Its study encompasses synthetic strategies, molecular and physical characteristics, and the exploration of its chemical behavior.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, including the coupling of specific precursors, fluorination, and nitration steps. For instance, [18F]-labeled EF3, a marker for PET detection of hypoxia, is synthesized through a coupling reaction followed by oxidative fluorodesulfurization and deprotection steps, indicating a complex synthesis pathway for fluorinated nitro-compounds (Olivier Josse et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, and HRMS spectroscopy. For example, the crystal structure of a related compound revealed intermolecular hydrogen bonds and a disordered nitro group, showcasing the complexity of these molecules' structural arrangements (Gonghua Pan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

- Antioxidant and Anti-inflammatory Activities: A study highlighted the synthesis and evaluation of novel compounds for their antioxidant and anti-inflammatory activities. Among these, certain derivatives exhibited significant effectiveness in various assays, suggesting potential applications in developing treatments for conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Chemical Synthesis and Drug Development

- Synthesis of CK1 Inhibitors: Research on the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for Alzheimer's disease imaging, involved compounds with a structure similar to N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide. This highlights the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Radioligand Development

- A2B Adenosine Receptor Antagonists: A study introduced MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors, for use as a radioligand. This research indicates the potential of similar compounds in the development of pharmacological tools to study adenosine receptor subtypes (Baraldi et al., 2004).

Novel Synthetic Processes

- Green Synthesis Approaches: A novel synthetic process involving N-(4-difluoromethoxyphenyl)-acetamide, related to the compound , showcases the application of green chemistry principles in synthesizing bioactive molecules. This approach emphasizes the importance of sustainable methods in chemical synthesis (Yong, 2011).

Eigenschaften

IUPAC Name |

N-(2,2-difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O5/c1-4(14)12-5-2-7-8(3-6(5)13(15)16)18-9(10,11)17-7/h2-3H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEOZURPACAVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578137 | |

| Record name | N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide | |

CAS RN |

1736-66-9 | |

| Record name | N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

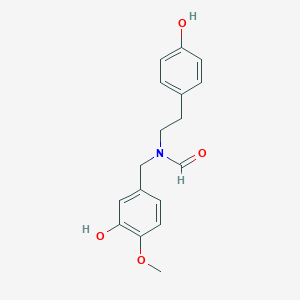

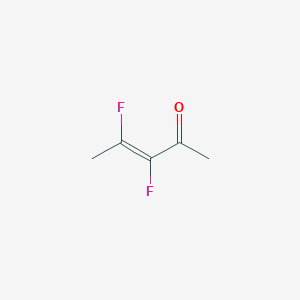

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)